1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and a phenylsulfonyl group. The presence of these functional groups makes it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method is the reductive heterocyclization of nitro compounds. This process involves the generation of carbon monoxide from phenyl formate via decarbonylation with the participation of triethylamine. The method is applicable to the synthesis of various indoles, including indole-3-carboxylic acid esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of various indole derivatives.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: The compound is utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative used in multicomponent reactions.
Uniqueness
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Properties
CAS No. |
540740-39-4 |
---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propan-2-yl 1-(benzenesulfonyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO4S/c1-13(2)23-18(20)16-12-19(17-11-7-6-10-15(16)17)24(21,22)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI Key |
PJCBANQIBXIOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.